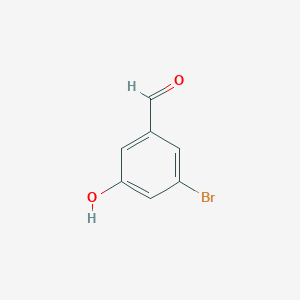

3-Bromo-5-hydroxybenzaldehyde

Description

Contextualization within Benzaldehyde (B42025) Derivatives

Benzaldehyde derivatives are a class of organic compounds that are structurally derived from benzaldehyde. This class of compounds is of great importance in both academic research and industrial applications, particularly in the pharmaceutical and agrochemical sectors. marketresearchfuture.com The reactivity of the aldehyde group, combined with the diverse functionalities that can be introduced onto the benzene (B151609) ring, makes them versatile building blocks for the synthesis of more complex molecules. evitachem.comnih.gov

3-Bromo-5-hydroxybenzaldehyde is a specific example of a substituted benzaldehyde. Its chemical properties are influenced by the presence of three key functional groups: the aldehyde, the hydroxyl group, and the bromine atom. The aldehyde group is known for its reactivity in various organic reactions, while the hydroxyl and bromine substituents on the aromatic ring influence the molecule's electronic properties and reactivity, making it a useful precursor in the synthesis of a wide range of organic compounds. evitachem.com

Significance in Organic Synthesis and Medicinal Chemistry Research

The strategic placement of the bromo and hydroxyl groups on the benzaldehyde ring makes this compound a particularly useful building block in organic synthesis. It can undergo a variety of chemical transformations, including oxidation of the aldehyde to a carboxylic acid, reduction to an alcohol, and nucleophilic substitution reactions where the bromine atom is replaced. These reactions allow chemists to introduce a wide array of other functional groups, leading to the creation of diverse and complex molecular architectures.

In the realm of medicinal chemistry, benzaldehyde derivatives are recognized for their potential as inhibitors of enzymes like tyrosinase, which is involved in melanin (B1238610) synthesis. nih.govresearchgate.net The aldehyde group is often crucial for the inhibitory activity of these compounds. nih.gov this compound, in particular, serves as a key intermediate in the synthesis of novel compounds with potential therapeutic applications. For instance, it has been utilized in the development of compounds with potential anticancer activity and as a precursor in the synthesis of fluorescent probes for biological imaging. acs.orgnih.gov Its structural features are leveraged to design molecules that can interact with specific biological targets, such as enzymes and proteins, potentially modulating their function and leading to therapeutic effects.

Overview of Current Research Trajectories and Gaps

Current research involving this compound is largely focused on its application as a versatile starting material in the synthesis of novel organic compounds with interesting biological activities. Researchers are actively exploring its use in the creation of new pharmaceutical agents, including potential treatments for cancer and Alzheimer's disease. mdpi.comgoogle.com For example, it has been used as a fragment in the design of bivalent BET inhibitors, which are being investigated as potential anticancer therapeutics. google.com

Another active area of research is its use in the development of advanced materials. The reactivity of its functional groups allows for its incorporation into polymers and other materials, potentially enhancing their properties. Furthermore, its role as a precursor in the synthesis of complex molecules for bioorthogonal chemistry and real-time cellular imaging is a promising avenue of investigation. acs.orgnih.gov

Despite the growing interest, there are still gaps in the understanding of the full potential of this compound. Further research is needed to explore the full range of its reactivity and to discover new synthetic methodologies that utilize this compound. A deeper investigation into the structure-activity relationships of its derivatives could lead to the design of more potent and selective therapeutic agents. Additionally, more extensive studies on its incorporation into materials could unlock new applications in materials science.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-5-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2/c8-6-1-5(4-9)2-7(10)3-6/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFGERBEZKEGSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586363 | |

| Record name | 3-Bromo-5-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199177-26-9 | |

| Record name | 3-Bromo-5-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Synthetic Routes for 3-Bromo-5-hydroxybenzaldehyde

The synthesis of this compound can be achieved through several routes, primarily involving the direct bromination of a hydroxybenzaldehyde precursor or by modifying already substituted benzaldehydes.

Direct Bromination Strategies

Direct bromination of 3-hydroxybenzaldehyde (B18108) is a common approach to synthesize its brominated derivatives. The reaction of 3-hydroxybenzaldehyde with elemental bromine in a suitable solvent, such as chloroform (B151607) or carbon tetrachloride, can yield a mixture of monobrominated products. scielo.org.mxlookchem.com The regioselectivity of this reaction can be influenced by the reaction conditions. For instance, bromination in chloroform has been reported to produce a mixture of 2-bromo-5-hydroxybenzaldehyde, 4-bromo-3-hydroxybenzaldehyde (B1283328), and the desired this compound. scielo.org.mx The separation of these isomers can be challenging, often requiring techniques like recrystallization or column chromatography. scielo.org.mx

Another direct bromination agent is N-bromosuccinimide (NBS), often used in the presence of an acid catalyst. This reagent is considered a milder and more selective brominating agent compared to elemental bromine, potentially offering better control over the product distribution. researchgate.net

It's important to note that the direct bromination of 3-hydroxybenzaldehyde can sometimes lead to the unexpected formation of isomers. For example, studies have shown that under certain conditions, the reaction can yield 2-bromo-3-hydroxybenzaldehyde (B121576) in addition to the expected 2-bromo-5-hydroxybenzaldehyde, while 4-bromo-3-hydroxybenzaldehyde may not be detected at all. researchgate.net

Derivations from Substituted Hydroxybenzaldehydes

An alternative strategy involves starting with a hydroxybenzaldehyde that is already substituted at a different position. For instance, 2-bromo-5-methoxybenzaldehyde (B1267466) can be treated with boron tribromide in dichloromethane. This reaction cleaves the methyl ether to reveal the hydroxyl group, yielding this compound after quenching with water. This method provides a more controlled and regioselective route to the desired product, avoiding the formation of isomeric mixtures often encountered in direct bromination. Another starting material could be 5-hydroxybenzaldehyde, which upon bromination with agents like NBS or liquid bromine in acetic acid, can be converted to this compound.

Advanced Synthetic Approaches for Analogues and Precursors

The development of advanced synthetic methods has enabled more precise control over the synthesis of complex benzaldehyde (B42025) derivatives, including analogues and precursors of this compound.

Modified Reimer-Tiemann Reactions for Brominated Salicylaldehydes

The Reimer-Tiemann reaction, a classic method for the ortho-formylation of phenols, traditionally uses chloroform and a strong base in an aqueous solution. wikipedia.orgbyjus.com This reaction proceeds through the formation of a dichlorocarbene (B158193) intermediate. wikipedia.org However, the conventional aqueous conditions often lead to low yields of the desired ortho-isomer, with the para-isomer being the major product. google.com

Modifications to the Reimer-Tiemann reaction have been developed to improve the regioselectivity for the synthesis of salicylaldehydes (2-hydroxybenzaldehydes). Anhydrous conditions, using a hydrocarbon diluent and an aprotic solvent catalyst like N,N-dimethylformamide, have been shown to favor the formation of the ortho-isomer. google.com While not directly applied to this compound in the provided context, this modified approach could potentially be adapted for the regioselective formylation of brominated phenols to produce specific brominated salicylaldehyde (B1680747) isomers.

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several considerations are pertinent.

The use of elemental bromine, a corrosive and toxic reagent, presents significant hazards. researchgate.net Green chemistry encourages the use of safer alternatives. Polymer-bound bromine carriers have been developed to mitigate the risks associated with handling elemental bromine. researchgate.net These solid-supported reagents are often easier to handle, can be recycled, and can lead to cleaner reactions with easier product isolation.

The choice of solvent is another crucial aspect of green chemistry. Traditional solvents like chloroform and carbon tetrachloride are often toxic and environmentally harmful. scielo.org.mxlookchem.com The development of reactions in greener solvents, such as water or ionic liquids, is a major goal. For example, palladium-catalyzed C-H arylation of 2-hydroxybenzaldehydes has been successfully carried out in neat water, demonstrating the potential for aqueous-phase synthesis. researchgate.net While not a direct synthesis of this compound, this exemplifies a move towards more sustainable reaction conditions.

Chemical Transformations and Derivatization Studies

Reactivity of the Aldehyde Functional Group

The aldehyde moiety is a cornerstone of the reactivity of 3-Bromo-5-hydroxybenzaldehyde, participating in a wide array of reactions, primarily involving the electrophilic carbonyl carbon.

Nucleophilic Addition Reactions

The electron-deficient carbonyl carbon of the aldehyde is highly susceptible to attack by nucleophiles, leading to the formation of a tetrahedral intermediate that can subsequently be protonated or undergo elimination.

The aldehyde group can be selectively reduced to a primary alcohol, yielding (3-Bromo-5-hydroxyphenyl)methanol. This transformation is fundamental in synthetic pathways requiring the corresponding benzyl (B1604629) alcohol derivative. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) are effective for this purpose. ambeed.com In the presence of other reducible groups, chemoselectivity becomes crucial. For instance, systems like Zn(BH₄)₂/Charcoal have been shown to selectively reduce aldehydes over ketones. scielo.org.mx Another approach, the Meerwein-Pondorf-Verley (MPV) reduction, utilizes metal alkoxides as catalysts. Studies on substituted hydroxybenzaldehydes, including 5-bromo-2-hydroxybenzaldehyde, have shown that titanium alkoxides can effectively reduce the aldehyde to an alcohol, trapping the product as a stable dialkoxide intermediate. researchgate.netosti.gov The choice of reagent and reaction conditions allows for the targeted reduction of the aldehyde while preserving other functionalities in the molecule.

Table 1: Reagents for Aldehyde Reduction

| Reagent System | Type of Reduction | Reference |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Standard Reduction | ambeed.com |

| Zn(BH₄)₂ / Charcoal | Chemoselective Reduction | scielo.org.mx |

| Titanium Alkoxides (e.g., [Ti(OPrⁱ)₄]) | Meerwein-Pondorf-Verley (MPV) Reduction | researchgate.netosti.gov |

Condensation reactions involving the aldehyde group of this compound with primary amine derivatives are widely reported, yielding stable imine-based products such as hydrazones, thiosemicarbazones, and other Schiff bases. These derivatives are of significant interest in medicinal chemistry and materials science.

Hydrazones: The reaction of this compound with hydrazides results in the formation of N-acylhydrazones. For example, condensation with [5-(4-Pyridyl)-1,3,4-oxadiazol-2-ylthio]acetic acid hydrazide has been documented to produce the corresponding 3-Bromo-5-hydroxybenzylidenehydrazide derivative. researchgate.net These reactions are typically carried out by refluxing the aldehyde and hydrazide in a suitable solvent like methanol (B129727) or ethanol (B145695). researchgate.netnih.gov

Thiosemicarbazones: Thiosemicarbazones are synthesized by the condensation of the aldehyde with thiosemicarbazide (B42300) or its N-substituted derivatives. sciforum.net The reaction is generally performed by refluxing equimolar amounts of the aldehyde and thiosemicarbazide in an alcoholic solvent, sometimes with a few drops of an acid catalyst like glacial acetic acid to enhance the reaction rate. researchgate.net The resulting thiosemicarbazones, such as those derived from the closely related 5-bromo-2-hydroxybenzaldehyde, are N,S-donor ligands capable of forming stable complexes with transition metals. iucr.org

Schiff Bases (Imines): General Schiff base formation occurs when this compound is condensed with a primary amine. nih.gov The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic azomethine (-CH=N-) bond. These reactions are foundational for creating a diverse library of ligands for coordination chemistry and molecules with potential biological activities. iucr.org

Table 2: Condensation Reaction Products

| Nucleophile | Product Class | General Conditions | Reference |

|---|---|---|---|

| Hydrazides | Hydrazones | Reflux in alcohol | researchgate.netanalis.com.my |

| Thiosemicarbazide | Thiosemicarbazones | Reflux in alcohol, optional acid catalyst | researchgate.net |

| Primary Amines | Schiff Bases | Condensation, often with heating | nih.gov |

Chemoselective Reduction to Alcohols

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group provides a second major site for reactivity on the this compound molecule, primarily acting as a nucleophile or an acidic proton source.

Etherification Reactions

The most common transformation involving the phenolic hydroxyl group is etherification, typically achieved via the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org This reaction involves the deprotonation of the weakly acidic phenolic hydroxyl group with a suitable base to form a more nucleophilic phenoxide anion. This anion then displaces a halide from an alkyl halide in an Sₙ2 reaction to form an ether. masterorganicchemistry.com

A common base used for this purpose is potassium carbonate (K₂CO₃), which is strong enough to deprotonate the phenol (B47542) but mild enough to avoid side reactions. analis.com.myevitachem.com Research has demonstrated the successful etherification of this compound with benzyl bromide in the presence of K₂CO₃ to yield 3-Bromo-5-(benzyloxy)benzaldehyde. evitachem.com Similarly, studies on the parent compound, 3-hydroxybenzaldehyde (B18108), detail its reaction with various n-alkyl bromides (such as bromooctane and bromodecane) in ethanol with K₂CO₃ and a catalytic amount of potassium iodide (KI) to afford the corresponding 3-alkoxybenzaldehydes in good yields. analis.com.my This highlights a robust and versatile method for modifying the phenolic moiety.

Esterification Reactions

The phenolic hydroxyl group of this compound is readily converted into an ester. This transformation is typically achieved by reacting the phenol with a carboxylic acid or its more reactive derivatives, such as an acyl chloride or anhydride. The reaction is often facilitated by a coupling agent or a base. For instance, esterification can be carried out using various substituted benzoic acids in the presence of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. This method allows for the synthesis of a wide array of aryl esters. Alternatively, reaction with aliphatic acid chlorides in the presence of a base like pyridine (B92270) can produce the corresponding alkyl esters.

| Acylating Agent | Catalyst/Reagent | Product Class |

|---|---|---|

| Substituted Benzoic Acids | DCC, DMAP | 3-Bromo-5-(benzoyloxy)benzaldehyde derivatives |

| Aliphatic Acid Chlorides | Pyridine | 3-Bromo-5-(alkanoyloxy)benzaldehyde derivatives |

Oxidative Coupling Processes

The phenolic moiety of this compound can, in principle, undergo oxidative coupling reactions. These processes, which can be promoted by chemical oxidants or enzymatic catalysts, typically lead to the formation of new carbon-carbon or carbon-oxygen bonds, resulting in dimeric or polymeric structures. For example, the oxidation of phenols using reagents like iron(III) chloride or enzymes such as laccase is a known method for creating biphenyl (B1667301) or diphenyl ether linkages. While specific documented examples for this compound are not widespread, the selective oxidation of p-cresol (B1678582) to p-hydroxybenzaldehyde using a cobalt oxide catalyst highlights the potential for controlled oxidation on substituted phenols. researchgate.net

Reactivity of the Bromine Substituent

The bromine atom attached to the aromatic ring is a key functional group that allows for the introduction of new substituents through various substitution and coupling reactions.

Nucleophilic Aromatic Substitution Mechanisms

Direct displacement of the bromine atom in this compound via a nucleophilic aromatic substitution (SNAr) mechanism is challenging. SNAr reactions require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this molecule, the aldehyde and hydroxyl groups are meta to the bromine, providing insufficient activation for a classic SNAr pathway. However, substitution can be achieved under certain conditions, and the molecule serves as a key intermediate for creating derivatives through these reactions. For instance, SNAr reactions have been successfully performed on highly electron-deficient systems like 5-bromo-1,2,3-triazines, where a concerted mechanism allows for the displacement of bromide by phenoxides. organic-chemistry.org

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)

The bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions, which are among the most powerful methods for constructing carbon-carbon bonds in modern organic synthesis.

Suzuki-Miyaura Coupling : This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.org It is a versatile and widely used method tolerant of many functional groups. rsc.org The Suzuki reaction has been used to couple various arylboronic acids with brominated hydroxybenzaldehydes to create complex biaryl structures. researchgate.net The general mechanism involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond and regenerate the catalyst. rsc.org

Stille Coupling : The Stille reaction provides a complementary method for C-C bond formation by coupling the aryl bromide with an organotin compound, also catalyzed by palladium. libretexts.org A key advantage of the Stille reaction is the stability and tolerance of the organotin reagents to a variety of functional groups. rsc.org The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination steps. rsc.orglibretexts.org

| Coupling Reaction | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Suzuki | Arylboronic acids | Pd(PPh3)4, Base (e.g., K2CO3) | 3-Aryl-5-hydroxybenzaldehydes |

| Stille | Organostannanes | Pd(PPh3)4 | 3-Substituted-5-hydroxybenzaldehydes |

Structural Elucidation and Advanced Spectroscopic Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

A comprehensive search of scientific literature and chemical databases did not yield specific experimental Ultraviolet-Visible (UV-Vis) absorption spectra for 3-Bromo-5-hydroxybenzaldehyde.

The electronic absorption properties of this compound are determined by its chromophoric system. This system consists of the benzene (B151609) ring substituted with a carbonyl group (-CHO), a hydroxyl group (-OH), and a bromine atom (-Br). The interaction of these groups dictates the electronic transitions that can occur upon absorption of UV-Vis radiation.

The primary chromophore is the benzaldehyde (B42025) system. In general, aromatic aldehydes exhibit two main types of absorption bands:

A weak band resulting from the n→π* transition of the carbonyl group's non-bonding electrons (n) to the anti-bonding π* orbital. This transition is typically observed in the 270-300 nm region for simple aldehydes and is characteristically of low intensity. masterorganicchemistry.com

Stronger bands arising from π→π* transitions within the benzene ring. For substituted benzenes, the position and intensity of these bands are sensitive to the nature of the substituents. The hydroxyl group acts as an auxochrome, an electron-donating group that can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. Conversely, the aldehyde and bromine substituents are electron-withdrawing, which also modifies the electronic structure and absorption profile.

Without experimental data, a precise determination of the absorption maxima (λmax) for this compound is not possible.

X-ray Crystallography

A thorough review of crystallographic databases and the scientific literature indicates that the single-crystal X-ray structure of this compound has not been reported. Therefore, detailed experimental data on its solid-state structure, molecular conformation, and intermolecular interactions are currently unavailable.

For context, studies on closely related isomers and derivatives provide insight into the expected structural features. For example, the crystal structure of 3-Bromo-2-hydroxybenzaldehyde reveals an almost planar molecule with significant intramolecular hydrogen bonding between the hydroxyl and aldehyde groups. iucr.org Its crystal packing is influenced by weak intermolecular C-H···Br interactions and π-stacking. iucr.org Similarly, derivatives such as 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde also show a high degree of planarity and a stabilizing intramolecular hydrogen bond. researchgate.net

No crystallographic data, including crystal system, space group, and unit cell dimensions, have been published for this compound.

Direct analysis of the molecular conformation and planarity of this compound through experimental bond lengths, bond angles, and dihedral angles is not possible without a solved crystal structure. Based on analogous compounds, the molecule is anticipated to be largely planar due to the sp² hybridization of the benzene ring carbons, with the aldehyde group potentially showing some torsion. Intramolecular hydrogen bonding between the meta-positioned hydroxyl and aldehyde groups, if present, could further enforce planarity.

The solid-state packing and potential intermolecular hydrogen bonding networks of this compound cannot be definitively described without experimental crystallographic data. The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and a carbonyl oxygen (a hydrogen bond acceptor) suggests that intermolecular hydrogen bonds would be a key feature in its crystal packing, likely forming chains or more complex networks that stabilize the crystal lattice.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to model the behavior of substituted benzaldehydes, providing a robust framework for analyzing their electronic characteristics and predicting spectroscopic behavior. researchgate.net

The electronic properties of 3-Bromo-5-hydroxybenzaldehyde are dictated by the interplay of its functional groups: the electron-withdrawing aldehyde and bromine groups and the electron-donating hydroxyl group. DFT calculations, often using the B3LYP functional, can predict the distribution of electron density and the energies of molecular orbitals. researchgate.net For instance, computational modeling has been used to predict the regioselectivity of electrophilic aromatic substitution on this molecule, correctly identifying that the meta position relative to the hydroxyl group is favored for bromination due to resonance stabilization effects.

| Property | Value | Source |

|---|---|---|

| Heavy Atom Count | 10 | ambeed.com |

| Aromatic Heavy Atom Count | 6 | ambeed.com |

| Fraction Csp3 | 0.0 | ambeed.com |

| Rotatable Bond Count | 1 | ambeed.com |

| H-Bond Acceptor Count | 2.0 | ambeed.com |

| H-Bond Donor Count | 1.0 | ambeed.com |

| Molar Refractivity | 41.55 | ambeed.com |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | ambeed.com |

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is used to compute electronic transition energies, which correlate with UV-Visible absorption spectra. researchgate.netmaterwin.com For vibrational spectra (FTIR and Raman), DFT calculations can determine the frequencies of normal modes of vibration. These calculated frequencies are often scaled to correct for anharmonicity and basis set limitations, typically showing good agreement with experimental data for related molecules. researchgate.netnih.gov

Furthermore, the prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful application of quantum chemistry. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical predictions are invaluable for structural elucidation, helping to assign peaks in experimental spectra. researchgate.net For this compound, experimental ¹H NMR shows a characteristic aldehyde proton signal between δ 9.8–10.2 ppm, providing a benchmark for validating computational predictions.

Electronic Structure and Molecular Orbital Theory

Molecular Modeling and Dynamics Simulations

Beyond static quantum calculations, molecular modeling techniques explore the dynamic behavior and conformational landscape of molecules.

While this compound is primarily a synthetic intermediate, its derivatives are of significant interest in medicinal chemistry. Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) to the active site of another (a target protein or enzyme). dergipark.org.trmdpi.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Recent studies have extensively used molecular docking to evaluate various benzaldehyde (B42025) derivatives as inhibitors for a range of biological targets:

Aldose Reductase (AR): Derivatives of benzaldehyde have been studied as potential inhibitors of AR, an enzyme implicated in diabetic complications. Docking studies help to elucidate the binding modes and energies within the enzyme's active site. dergipark.org.tr

Cholinesterases: In the search for treatments for Alzheimer's disease, benzimidazole (B57391) derivatives incorporating substituted benzaldehydes have been docked against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to predict their inhibitory potential. mdpi.com

VEGFR2: Triazole-containing benzaldehyde derivatives have been docked against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) protein, a target in cancer therapy, to assess their binding affinity and compare them with known inhibitors. asianpubs.org

α-Glucosidase: Benzaldehyde derivatives with phenolic hydroxyl groups have been investigated as α-glucosidase inhibitors for diabetes treatment, with docking studies revealing key binding interactions within the enzyme. researchgate.net

These examples demonstrate that the structural scaffold provided by this compound is relevant for generating molecules with potential therapeutic activity, which is then rationalized and explored through ligand-target docking simulations.

Conformational Analysis and Energetics

Structure-Property Relationship (SPR) Studies

Structure-Property and Structure-Activity Relationship (SAR) studies investigate how a molecule's chemical structure influences its physical properties and biological activity. For this compound, the nature and position of the substituents are critical.

The electronic effects of the substituents significantly impact the molecule's reactivity and acidity. The bromine atom acts as an electron-withdrawing group through induction, while the hydroxyl group is electron-donating via resonance. The aldehyde group is also strongly electron-withdrawing. This combination influences the electron density on the aromatic ring and the acidity of the phenolic proton. For example, comparison with 3-Bromo-2-hydroxy-5-nitrobenzaldehyde shows that the strongly electron-withdrawing nitro group increases the acidity of the hydroxyl group (lower pKa) and enhances the electrophilic reactivity of the aldehyde compared to this compound. Conversely, replacing the bromine with a bulky, lipophilic group like a tert-butyl group can increase solubility in non-polar solvents and improve membrane permeability, a desirable trait in drug design, though it may also introduce steric hindrance.

Theoretical studies on related compounds often use the Hammett equation to quantify the electronic contributions of substituents and predict their effect on reaction rates and equilibria. Computational parameters derived from DFT, such as the HOMO-LUMO energy gap, can also be correlated with properties like reactivity and stability across a series of related compounds. nih.gov

| Compound | Key Structural Difference | Impact on Properties | Source |

|---|---|---|---|

| This compound | Reference Compound | Baseline properties | |

| 3-Bromo-2-hydroxy-5-nitrobenzaldehyde | -OH at C5 replaced with -NO2 | Increased acidity (lower pKa of hydroxyl group); enhanced electrophilic reactivity of the aldehyde group. | |

| 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde | -OH at C5 replaced with -tert-butyl (and -OH at C2) | Increased lipophilicity (solubility in non-polar solvents); potential for improved membrane permeability; steric hindrance at adjacent groups. | |

| 4-Hydroxybenzaldehyde | -Br removed; -OH at C4 (para to aldehyde) | Conjugate base is highly stabilized by resonance involving the carbonyl group, making it a stronger acid than 3-hydroxybenzaldehyde (B18108). | chegg.com |

Applications in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecule Construction

The distinct reactivity of its functional groups allows 3-Bromo-5-hydroxybenzaldehyde to serve as a pivotal intermediate in the synthesis of elaborate molecules. Chemists can selectively target each functional group to build molecular complexity in a controlled, stepwise manner. The electron-withdrawing nature of the bromine atom and the aldehyde group influences the reactivity of the aromatic ring, while the hydroxyl group can direct certain reactions and be used as a handle for further modifications.

This compound is a significant precursor in medicinal chemistry and pharmaceutical development. evitachem.com Its structure is a key component in the synthesis of various biologically active compounds and their intermediates. indiamart.com The ability to undergo nucleophilic substitution and cross-coupling reactions allows for the creation of derivatives with potential pharmacological properties. For instance, it has been utilized in the development of compounds targeting diseases such as cancer and inflammatory conditions. Research has indicated that derivatives of this compound have shown significant cytotoxicity against certain cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer.

The compound's hydroxyl and aldehyde groups provide sites for forming larger molecules, while the bromine atom offers a reactive site for introducing further complexity, often through metal-catalyzed cross-coupling reactions like the Suzuki coupling. This versatility is advantageous in drug design, where precise structural modifications are necessary to enhance efficacy and membrane permeability.

Table 1: Examples of Pharmaceutical Scaffolds from this compound Derivatives

| Scaffold Type | Synthetic Approach | Potential Therapeutic Area |

|---|---|---|

| Substituted Diaryl Guanidiniums | Cross-coupling at the bromo-position, derivatization of hydroxyl and aldehyde groups. | Anticancer (e.g., against human promyelocytic leukaemia) ossila.com |

| Biologically Active Thiosemicarbazones | Condensation of the aldehyde with a thiosemicarbazide (B42300). tandfonline.comsciforum.net | Anticancer, Antimicrobial tandfonline.comsciforum.net |

Beyond pharmaceuticals, this compound is a precursor for advanced materials and specialty chemicals. In material science, its reactivity allows it to be incorporated into polymer backbones. This can enhance the properties of the resulting materials, such as improving thermal stability and mechanical strength. The presence of the bromine atom can also impart flame-retardant properties to polymers.

It also serves as an intermediate in the synthesis of agrochemicals, including herbicides and pesticides. indiamart.com The unique electronic and steric properties conferred by its substituents can be fine-tuned to create active compounds with high efficacy against specific pests while aiming for minimal environmental impact.

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

Scaffold for Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. This compound is an excellent starting material for synthesizing a wide array of heterocyclic systems. The aldehyde group is a key functional group for condensation reactions with di-nucleophiles (e.g., hydrazines, ureas, thioureas) to form various heterocyclic rings. The enhanced electrophilic nature of the aldehyde carbon makes it particularly suitable for these cyclocondensation reactions.

For example, substituted benzaldehydes are widely used to prepare Schiff bases, which are precursors for heterocycles like oxazepines. researchgate.net The reaction of this compound with thiosemicarbazide can yield a thiosemicarbazone, which can then be cyclized to form thiazole, triazole, and imidazolidinone derivatives. sciforum.net

Table 2: Heterocyclic Systems Derived from Benzaldehyde (B42025) Scaffolds

| Heterocyclic System | General Synthetic Method |

|---|---|

| Oxazepines | Reaction of a Schiff base intermediate with an anhydride. researchgate.net |

| Thiazoles | Reaction of a thiosemicarbazone intermediate with an alpha-haloketone. sciforum.net |

| Triazoles | Oxidative cyclization of a thiosemicarbazone intermediate. sciforum.net |

Applications in Catalyst Design and Ligand Synthesis

The structure of this compound is well-suited for the synthesis of complex ligands used in coordination chemistry and catalysis. Salicylaldehyde (B1680747) derivatives are precursors to "salen" ligands, a class of chelating ligands that form stable complexes with a wide range of metal ions. orgsyn.org

The synthesis typically involves the condensation of the aldehyde group with a primary amine to form a Schiff base (or imine). ossila.com If a diamine is used, a tetradentate ligand is formed. The phenolic hydroxyl group, along with the imine nitrogen, can coordinate to a metal center. These Schiff base complexes have applications as catalysts and as active components in devices like OLEDs. ossila.com The bromine atom can be retained to influence the electronic properties of the ligand or replaced via cross-coupling to attach the ligand to a larger framework, such as a polymer support.

Biological and Biomedical Research Potential

Investigation of Biological Activities of 3-Bromo-5-hydroxybenzaldehyde Derivatives

The unique structural features of this compound, including the presence of bromine and hydroxyl groups, allow for a wide range of chemical modifications. This versatility has enabled the creation of numerous derivatives with enhanced pharmacological properties, targeting conditions such as cancer and inflammation.

Derivatives of this compound have demonstrated notable antimicrobial properties. For instance, compounds derived from the condensation reactions of 3-bromo-5-chloro-2-hydroxybenzaldehyde (B34756) have shown potential as both antibacterial and antifungal agents. smolecule.com The structural characteristics of these derivatives are believed to facilitate their interaction with biological targets like enzymes and receptors. smolecule.com One study highlighted the antifungal activity of a 3-bromo-5-chloro-2-hydroxybenzyl alcohol derivative against Candida albicans, recording a minimum inhibitory concentration (MIC) of 32 µg/mL. Furthermore, research on hydrazone Schiff base derivatives of 3-hydroxybenzaldehyde (B18108) revealed that one such compound, S8, exhibited strong inhibition against the Gram-negative bacterium Escherichia coli. analis.com.my The oxime derivative of 3-bromo-5-chloro-2-hydroxybenzaldehyde has also been investigated for its potential antimicrobial and antiviral properties.

Table 1: Antimicrobial Activity of this compound Derivatives

| Derivative | Target Organism | Activity | Reference |

|---|---|---|---|

| 3-bromo-5-chloro-2-hydroxybenzaldehyde derivative | Bacteria and Fungi | Antibacterial and antifungal properties | smolecule.com |

| 3-bromo-5-chloro-2-hydroxybenzyl alcohol derivative | Candida albicans | MIC of 32 µg/mL | |

| Hydrazone Schiff base (S8) of 3-hydroxybenzaldehyde | Escherichia coli | Strong inhibition | analis.com.my |

| 3-bromo-5-chloro-2-hydroxy-, oxime | Microbes and Viruses | Potential antimicrobial and antiviral properties |

Derivatives of this compound have been identified as potent inhibitors of several key enzymes. Bromophenols, including 3-bromo-4,5-dihydroxybenzaldehyde (B99904), isolated from marine algae, have shown significant inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and obesity. researchgate.netmdpi.com One study reported that a compound isolated from the red alga Polysiphonia urceolata, 3-bromo-4,5-dihydroxybenzaldehyde, exhibited potent PTP1B inhibition with an IC50 value of 4.9 μg/mL. researchgate.net

Furthermore, bromophenols from the red algae Rhodomela confervoides have been found to inhibit PTP1B with IC50 values ranging from 0.84 to 2.4 μM. mdpi.com These compounds also demonstrated the ability to lower blood glucose levels in diabetic rats, suggesting their anti-hyperglycemic activity may be partly due to PTP1B inhibition. mdpi.com In addition to PTP1B, bromophenols from marine algae have also been investigated as inhibitors of α-glucosidase, another target for anti-diabetic drugs. mdpi.com The degree of bromination in these molecules appears to be correlated with their α-glucosidase inhibitory activity, with IC50 values decreasing as the number of bromine atoms increases. mdpi.com

Table 2: Enzyme Inhibition by this compound Derivatives

| Derivative | Enzyme | IC50 Value | Source | Reference |

|---|---|---|---|---|

| 3-bromo-4,5-dihydroxybenzaldehyde | PTP1B | 4.9 μg/mL | Polysiphonia urceolata | researchgate.net |

| Bromophenol derivatives | PTP1B | 0.84 - 2.4 μM | Rhodomela confervoides | mdpi.com |

| 3-bromo-4,5-dihydroxybenzyl alcohol | α-glucosidase | 100 μM | Marine Algae | mdpi.com |

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have demonstrated considerable cytotoxicity against various cancer cell lines. For instance, derivatives have shown potent inhibitory effects on non-small cell lung cancer (NSCLC) and breast cancer cell lines. Specifically, one derivative exhibited an IC50 value of approximately 2.93 µM against MCF-7 breast cancer cells.

Organotin(IV) complexes synthesized with 5-bromo-2-hydroxybenzaldehyde-4,4-dimethylthiosemicarbazone displayed strong cytotoxic activity against the human colorectal cancer (HCT 116) cell line, with IC50 values ranging from 3.23 to 5.46 μM. tandfonline.com These values were more potent than the parent ligand and the standard drug, 5-Fluorouracil. tandfonline.com Similarly, a study on 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives found that the introduction of a 5-bromo-2-hydroxyphenyl group resulted in high cytotoxic activity against HepG-2 cell lines, with an IC50 of 18.43 μg/ml. nih.gov

Furthermore, curcuminoid derivatives synthesized from 3-bromo-5-fluoro-4-hydroxybenzaldehyde (B169379) have shown promising anticancer properties, with an IC50 of approximately 0.75 μM against the human ovarian cancer cell line A2780. Research has also indicated that 3-bromo-4,5-dihydroxybenzaldehyde and its derivatives exhibit significant inhibition of prostate cancer cell growth. etsu.edu

Table 3: Cytotoxic Activity of this compound Derivatives

| Derivative | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| This compound derivative | MCF-7 (Breast Cancer) | ~2.93 µM | |

| Organotin(IV) complexes | HCT 116 (Colorectal Cancer) | 3.23–5.46 μM | tandfonline.com |

| 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivative | HepG-2 (Liver Cancer) | 18.43 μg/ml | nih.gov |

| Curcuminoid derivative | A2780 (Ovarian Cancer) | ~0.75 μM | |

| 3-bromo-4,5-dihydroxybenzaldehyde derivative | Prostate Cancer Cells | Significant inhibition | etsu.edu |

Derivatives of this compound have been shown to possess significant anti-inflammatory properties by modulating key signaling pathways. Specifically, 3-bromo-4,5-dihydroxybenzaldehyde (BDB), isolated from the red alga Polysiphonia morrowii, has demonstrated the ability to suppress inflammation in HaCaT keratinocytes. mdpi.com It achieves this by downregulating the expression of inflammatory cytokines and chemokines through the modulation of the NF-κB and MAPK signaling pathways. mdpi.com

The NF-κB and MAPK pathways are crucial mediators of inflammatory responses. mdpi.com BDB has been shown to inhibit the phosphorylation of key members of the MAPK superfamily (ERK, p38, and JNK) and prevent the nuclear translocation of NF-κB p65, a critical step in the transcription of inflammatory genes. mdpi.com Studies have also indicated that BDB can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α. researchgate.net These findings suggest that derivatives of this compound could be valuable in treating inflammatory conditions.

While research is ongoing, some derivatives of this compound have been investigated for their potential antiviral activities. For example, the oxime of 3-bromo-5-chloro-2-hydroxybenzaldehyde has been explored for its biological activities, including antiviral properties. Additionally, a computational study screened marine aldehyde derivatives, including 5-bromoprotocatechualdehyde, for their potential as SARS-CoV-2 inhibitors. nih.gov The study predicted that these compounds have good drug-like properties and could potentially interact with the 3C-like protease of the virus. nih.gov

The potential of this compound derivatives in the management of diabetes is an active area of research. As mentioned earlier, bromophenols isolated from marine algae have been identified as potent inhibitors of PTP1B and α-glucosidase, both of which are key targets for anti-diabetic drugs. mdpi.com The inhibition of PTP1B can enhance insulin (B600854) signaling, while the inhibition of α-glucosidase can slow down carbohydrate digestion and absorption, thereby helping to control blood glucose levels. mdpi.commdpi.com The anti-hyperglycemic effects observed in diabetic rats treated with extracts containing these bromophenols further support their potential as anti-diabetic agents. mdpi.com

Antiviral Properties

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

The scaffold of this compound serves as a valuable starting point for structure-activity relationship (SAR) studies, which systematically investigate how chemical modifications to a molecule affect its biological function. smolecule.com The reactivity of its aldehyde group, combined with the electronic properties conferred by the bromine atom and the hydroxyl group, allows for the synthesis of diverse derivatives. These studies are crucial for optimizing lead compounds to enhance potency and selectivity for specific biological targets.

A prominent example of SAR exploration involves simplified cyclic analogs of bastadin-5, a natural product known to modulate calcium channels. In these studies, the trisubstituted aryl ring, which can be derived from bromo-hydroxybenzaldehyde precursors, is a key area for modification. Research on these analogs revealed that substitutions on this ring significantly impact their ability to modulate the RyR1/FKBP12 Ca2+ channel complex. For instance, a 14-membered ring analog featuring the original bromine substitution pattern of bastadin-5 was found to be a potent agonist. However, when the bromine atom was replaced by other functional groups such as nitro (NO₂), amino (NH₂), hydrogen (H), or iodo (I), the activity was diminished. nih.gov This highlights the critical role of the bromine atom in the interaction with the receptor.

Furthermore, studies on various bromophenols, many of which contain a 3-bromo-4,5-dihydroxybenzyl structural unit, indicate a direct relationship between the degree of bromination and biological activity. For example, the inhibitory activity against the α-glucosidase enzyme was shown to increase with the number of bromine atoms on the phenolic ring. mdpi.com Similarly, in the development of novel benzimidazole (B57391) derivatives, compounds containing a bromo-substituent demonstrated greater antifungal activity compared to those with a nitro-substituent at the same position, reinforcing the significance of the halogen in conferring bioactivity. rsc.org

The following table summarizes SAR findings for cyclic analogs of bastadin-5, demonstrating how changes to the substituent on the aromatic ring alter biological activity, measured by their effect on ryanodine (B192298) binding to the RyR1/FKBP12 complex.

| Compound Skeleton | Substituent (X) | Activity Type | EC₅₀ or IC₅₀ (μM) |

| 14-membered ring | Br | Agonist | 11 |

| 14-membered ring | NO₂ | Agonist (Reduced Potency) | >100 |

| 14-membered ring | NH₂ | Agonist (Reduced Potency) | >100 |

| 14-membered ring | H | Agonist (Reduced Potency) | >100 |

| 14-membered ring | I | Agonist (Reduced Potency) | >100 |

| 18-membered ring | Br | Antagonist | 6 |

| : Data sourced from a study on simplified cyclic analogs of bastadin-5. nih.gov EC₅₀ represents the concentration for 50% activation, while IC₅₀ represents the concentration for 50% inhibition. |

Elucidation of Molecular Mechanisms of Biological Action

The biological effects of derivatives originating from this compound are rooted in their interactions with specific molecular targets, primarily enzymes and proteins. The elucidation of these molecular mechanisms is a key area of research, providing a deeper understanding of their therapeutic potential.

A well-documented mechanism involves the modulation of ion channels. Synthetic analogs derived from brominated benzaldehydes have been shown to target the ryanodine receptor (RyR1), an intracellular calcium release channel critical for muscle function. These compounds modulate the channel's gating properties, influencing its open state probability. This is often measured via a [³H]-ryanodine binding assay, where increased binding correlates with the channel being in an open state. nih.gov Competition studies have indicated that these analogs bind to a site on the RyR1 complex that is distinct from those recognized by other effectors like caffeine (B1668208) or ryanodine itself. nih.gov Interestingly, the size of the macrocyclic structure built upon the bromo-hydroxybenzyl core can switch the activity from agonistic (channel-opening) to antagonistic (channel-inhibiting), suggesting a complex interplay of stereoelectronic factors in binding to the RyR1/FKBP12 receptor. nih.gov

Beyond ion channels, derivatives of halogenated hydroxybenzaldehydes have been investigated for their ability to inhibit key enzymes involved in metabolic diseases. For instance, bromophenol compounds have demonstrated inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, both of which are important targets in the management of diabetes. mdpi.com The mechanism here involves the compound binding to the enzyme, often at or near the active site, thereby blocking its function.

In the context of anticancer research, derivatives are explored for their potential to act as kinase inhibitors. smolecule.com Kinases are a large family of enzymes that play a central role in cell signaling pathways controlling proliferation and survival, and their dysregulation is a hallmark of many cancers. By inhibiting specific kinases, these compounds can disrupt cancer cell growth. The mechanism of action for some related brominated compounds has also been explored through computational studies, which predicted interactions with viral enzymes like the SARS-CoV-2 3C-like protease, suggesting a potential role as protease inhibitors. researchgate.net

| Compound Class | Molecular Target | Observed/Predicted Biological Effect |

| Cyclic Bastadin-5 Analogs | RyR1/FKBP12 Ca²⁺ Channel Complex | Modulation of channel gating (agonist or antagonist activity) nih.gov |

| Bromophenols | α-Glucosidase | Enzyme inhibition (anti-diabetic potential) mdpi.com |

| Bromophenols | Protein Tyrosine Phosphatase 1B (PTP1B) | Enzyme inhibition (anti-diabetic potential) mdpi.com |

| Halogenated Hydroxybenzaldehydes | Kinases | Enzyme inhibition (anticancer potential) smolecule.com |

| Brominated Aldehydes | SARS-CoV-2 3C-like Protease | Enzyme inhibition (predicted antiviral activity) researchgate.net |

Future Directions and Emerging Research Avenues

Chemoinformatic Approaches for Predictive Design and Discovery

Chemoinformatics is poised to revolutionize the exploration of 3-Bromo-5-hydroxybenzaldehyde's potential. By leveraging computational tools, researchers can predict the properties and activities of its derivatives, thereby guiding synthetic efforts toward molecules with enhanced functionalities.

Predictive Modeling: Density Functional Theory (DFT) calculations, such as those using the B3LYP/6-31G* method, can predict the regioselectivity of reactions like bromination. These models help in understanding how the electronic properties of the starting material favor certain substitution patterns, for instance, the meta position relative to the hydroxyl group due to resonance stabilization.

Structure-Activity Relationship (SAR) Studies: Computational SAR studies can systematically evaluate how modifications to the this compound scaffold influence its biological activity. By synthesizing and testing analogs, such as those with different halogen substitutions, researchers can build robust models to predict the efficacy of new compounds against targets like bacterial enzymes. For example, investigating derivatives for their antimicrobial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria can provide crucial data for developing new therapeutic agents.

Integration with Supramolecular Chemistry and Self-Assembly

The unique structural features of this compound, including its hydrogen-bonding capabilities and potential for π–π stacking, make it an attractive building block in supramolecular chemistry. rsc.org The self-assembly of its derivatives can lead to the formation of highly ordered, functional architectures. rsc.org

Crystal Engineering: The hydroxyl and aldehyde groups can participate in intramolecular and intermolecular hydrogen bonding, which plays a crucial role in stabilizing the crystal lattice. researchgate.net For instance, in the crystal structure of 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, an intramolecular O—H⋯O hydrogen bond is observed. researchgate.net Understanding and controlling these non-covalent interactions are key to designing novel crystalline materials with desired properties.

Metal-Organic Frameworks (MOFs): this compound and its derivatives are valuable ligands for the construction of MOFs. ambeed.comfluorochem.co.uk These porous materials have potential applications in gas storage, catalysis, and sensing. The ability to tune the functionality of the benzaldehyde (B42025) core allows for the creation of MOFs with tailored pore sizes and chemical environments.

Exploration in Materials Science and Nanotechnology

The reactivity of this compound makes it a versatile precursor for the synthesis of advanced materials and nanomaterials.

Polymer Synthesis: The bromine atom and the aldehyde group offer reactive sites for polymerization reactions. For example, the bromine can be utilized in cross-coupling reactions like the Suzuki-Miyaura reaction to create novel polymers. The aldehyde functionality can be used to form Schiff bases, which can then be incorporated into polymer backbones. sjomr.org.in

Nanomaterial Functionalization: this compound can be used to functionalize the surface of nanomaterials, imparting new properties and enabling their use in various applications. The ability to introduce specific functional groups allows for the fine-tuning of the material's characteristics for use in sensors, catalysts, and biomedical devices.

Advanced Mechanistic Studies of Reaction Pathways

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing synthetic routes and discovering new transformations.

Radical-Mediated Pathways: The synthesis of derivatives can proceed through radical-mediated pathways. For instance, the cobalt-catalyzed oxidation of a substituted phenol (B47542) to an aldehyde involves the generation of a benzylic radical through hydrogen atom abstraction. Studying these radical cyclization and addition reactions can lead to more efficient and selective synthetic methods. beilstein-journals.org

Photodegradation Mechanisms: Investigating the photodegradation pathways of this compound and its derivatives is important for assessing their environmental fate and for developing photochemical applications. scispace.com Such studies often involve complex mechanisms including homolytic cleavage and reactions with photochemically generated reactive species. scispace.com

Collaborative Research Opportunities in Translational Science

Translational science aims to bridge the gap between basic research and real-world applications. Collaborative efforts are essential to translate the potential of this compound into tangible benefits.

Drug Discovery and Development: The synthesis of novel derivatives with potential anticancer or antimicrobial activities highlights the therapeutic potential of this compound. researchgate.net Collaborative projects involving synthetic chemists, biologists, and pharmacologists are necessary to advance these compounds through the drug discovery pipeline, from initial screening to preclinical and clinical studies. frontiersin.org

Agrochemical Innovation: The structural motifs present in this compound are also relevant to the development of new herbicides and pesticides. Partnerships between academic researchers and industry can accelerate the design and testing of new agrochemicals with improved efficacy and reduced environmental impact.

Q & A

Q. What are the key analytical techniques for confirming the structure and purity of 3-Bromo-5-hydroxybenzaldehyde?

Methodological Answer:

- 1H/13C NMR spectroscopy is critical for confirming substitution patterns. The aldehyde proton typically appears at δ 9.8–10.2 ppm, while aromatic protons show coupling patterns consistent with meta-bromo and para-hydroxy groups.

- Mass spectrometry (ESI-TOF) validates the molecular ion [M+H]+ at m/z 201.019 (monoisotopic mass: 199.947) .

- HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) ensures purity >95% via area normalization .

Q. What synthetic strategies are effective for preparing this compound?

Methodological Answer:

- Regioselective bromination : Use N-bromosuccinimide (NBS) in DMF at 0–5°C with pH control (4–5) to minimize di-substitution byproducts. Pre-protection of the hydroxyl group (e.g., as a silyl ether) may improve selectivity .

- Vilsmeier–Haack reaction : Introduce the formyl group post-bromination. Optimize reaction time (4–6 hours) and temperature (60–80°C) to avoid over-oxidation .

Q. How should researchers handle solubility and stability challenges during experiments?

Methodological Answer:

- Solubility : Use polar aprotic solvents (e.g., DMSO, DMF) for reactions. For biological assays, dissolve in DMSO (≤1% v/v) and dilute in aqueous buffers.

- Stability : Store at –20°C under inert atmosphere to prevent aldehyde oxidation. Monitor degradation via TLC (Rf 0.3–0.4 in ethyl acetate/hexanes 1:1) .

Advanced Research Questions

Q. How can regioselectivity issues in bromination reactions be systematically addressed?

Methodological Answer:

- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to predict bromine’s electrophilic aromatic substitution preferences. The meta position to the hydroxyl group is favored due to resonance stabilization .

- Experimental validation : Compare bromination yields under varying conditions (e.g., Lewis acids like FeBr3 vs. solvent-free methods). For this compound, FeBr3 catalysis at 50°C achieves >80% regioselectivity .

Q. How to resolve contradictions in reported biological activities of derivatives?

Methodological Answer:

- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., 3-Bromo-5-chloro-2-hydroxybenzaldehyde) and test antimicrobial activity against S. aureus (Gram-positive) and E. coli (Gram-negative) using microbroth dilution (CLSI M07-A9 protocol).

- Mechanistic studies : Use fluorescence quenching to assess interactions with bacterial enzymes (e.g., dihydrofolate reductase). IC50 values <10 µM indicate high bioactivity .

Q. What computational tools predict reactivity in cross-coupling reactions involving this compound?

Methodological Answer:

- Fukui indices : Calculate using Gaussian09 (B3LYP/6-311++G**) to identify reactive sites. The bromine atom shows moderate electrophilicity (f⁻ ≈ 0.18), favoring Suzuki couplings with aryl boronic acids.

- Experimental validation : Optimize Pd(PPh3)4 loading (2–5 mol%) in DME/H2O (3:1) at 80°C. Monitor conversion via GC-MS .

Q. How to address discrepancies in spectroscopic data across studies?

Methodological Answer:

- Standardized protocols : Use deuterated DMSO-d6 for NMR to ensure consistent solvent shifts. Calibrate instruments with tetramethylsilane (TMS).

- Cross-laboratory validation : Compare data with published spectra (e.g., δ 10.1 ppm for aldehyde proton in DMSO-d6) .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthesis route?

Methodological Answer:

- Parameter optimization : Trace impurities (e.g., residual acetic acid) may catalyze side reactions. Replicate reactions under strictly anhydrous conditions.

- Byproduct identification : Use LC-MS to detect di-brominated byproducts (e.g., 3,5-dibromo derivatives) and adjust stoichiometry (NBS:substrate ratio ≤1.1:1) .

Comparative Analysis Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.